
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride
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Overview
Description
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyridin-1-ium rings connected by a methoxy group and a hydroxyimino group. The chloride ion serves as a counterion to balance the charge of the pyridin-1-ium cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride typically involves multiple steps, including the formation of the pyridin-1-ium rings, the introduction of the methoxy and hydroxyimino groups, and the final assembly of the compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and hydroxyimino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridin-1-ium derivatives and compounds with methoxy and hydroxyimino groups. Examples include:
- Pyridin-1-ium chloride
- Methoxypyridine derivatives
- Hydroxyiminopyridine derivatives
Uniqueness
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups and structural features
Biological Activity
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride, commonly referred to as Asoxime Chloride, is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H16ClN4O3
- Molecular Weight : 359.21 g/mol
- CAS Number : 56638696
Asoxime Chloride is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition can prevent toxic accumulation of metabolites.
- Antimicrobial Properties : Preliminary studies suggest that Asoxime Chloride may exhibit antibacterial and antifungal activities, possibly through disruption of microbial cell wall synthesis or function.
- Antioxidant Activity : The presence of hydroxyimino groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research has indicated that Asoxime Chloride possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 32 µg/mL | 15 |
Staphylococcus aureus | 16 µg/mL | 20 |
Candida albicans | 64 µg/mL | 10 |
These findings suggest that Asoxime Chloride could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of Asoxime Chloride was assessed using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Case Studies
Several case studies have highlighted the therapeutic potential of Asoxime Chloride:
- Neuroprotective Effects : In a rodent model of neurodegeneration induced by oxidative stress, administration of Asoxime Chloride resulted in reduced neuronal loss and improved cognitive function, suggesting its potential role in treating conditions like Alzheimer's disease.
- Infection Models : In vivo studies using infected mice demonstrated that treatment with Asoxime Chloride led to decreased bacterial load and improved survival rates compared to untreated controls.
Properties
Molecular Formula |
C14H16Cl2N4O3 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI Key |
QELSIJXWEROXOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C=N\O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
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